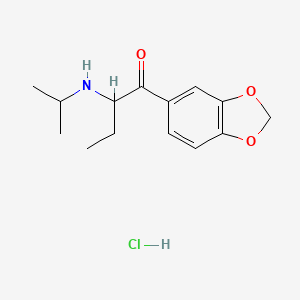
Iron; 1,2,3,4-tetramethylcyclopentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Iron; 1,2,3,4-tetramethylcyclopentane is a chemical compound with the molecular formula C9H18 It is a derivative of cyclopentane, where four methyl groups are attached to the cyclopentane ring at positions 1, 2, 3, and 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetramethylcyclopentane typically involves the alkylation of cyclopentane. One common method is the Friedel-Crafts alkylation, where cyclopentane is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-alkylation.
Industrial Production Methods
Industrial production of 1,2,3,4-tetramethylcyclopentane may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, separation techniques such as distillation and crystallization are employed to isolate the desired product from the reaction mixture.
化学反応の分析
Types of Reactions
1,2,3,4-tetramethylcyclopentane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include tetramethylcyclopentanol, tetramethylcyclopentanone, or tetramethylcyclopentanoic acid.
Reduction: The major product is a more saturated hydrocarbon, such as decane.
Substitution: Halogenated derivatives like tetramethylcyclopentyl chloride or bromide.
科学的研究の応用
1,2,3,4-tetramethylcyclopentane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a solvent in certain chemical reactions.
Biology: The compound can be used in studies involving lipid membranes due to its hydrophobic nature.
Medicine: Research into its potential as a drug delivery vehicle or as a component in pharmaceutical formulations is ongoing.
Industry: It is used in the production of specialty chemicals and as an additive in lubricants and fuels to enhance performance.
作用機序
The mechanism of action of 1,2,3,4-tetramethylcyclopentane depends on its application. In chemical reactions, it acts as a reactant or solvent, facilitating the formation of desired products. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The exact molecular targets and pathways involved vary based on the specific context of its use.
類似化合物との比較
Similar Compounds
1,2,3,4-tetramethylcyclohexane: A similar compound with a six-membered ring instead of a five-membered ring.
1,2,3,4-tetramethylbenzene: An aromatic compound with four methyl groups attached to a benzene ring.
1,2,3,4-tetramethylbutane: A linear alkane with four methyl groups.
Uniqueness
1,2,3,4-tetramethylcyclopentane is unique due to its specific ring structure and the positioning of the methyl groups. This configuration imparts distinct physical and chemical properties, such as boiling point, melting point, and reactivity, which differ from those of its similar compounds. Its non-aromatic nature and the presence of multiple methyl groups make it a valuable compound for various synthetic and industrial applications.
特性
分子式 |
C18H36Fe |
|---|---|
分子量 |
308.3 g/mol |
IUPAC名 |
iron;1,2,3,4-tetramethylcyclopentane |
InChI |
InChI=1S/2C9H18.Fe/c2*1-6-5-7(2)9(4)8(6)3;/h2*6-9H,5H2,1-4H3; |
InChIキー |
AUNAPOCSKDSTNV-UHFFFAOYSA-N |
正規SMILES |
CC1CC(C(C1C)C)C.CC1CC(C(C1C)C)C.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-hydroxy-3,5-dimethylphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14080492.png)
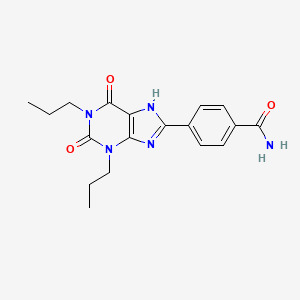
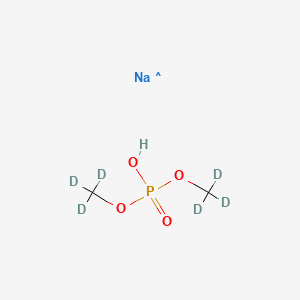
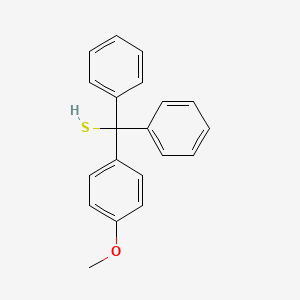
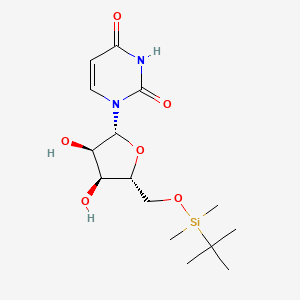
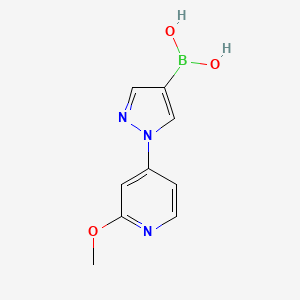
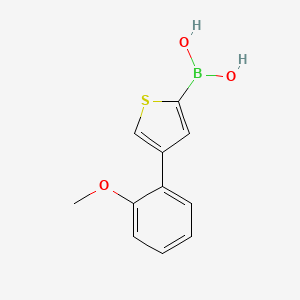
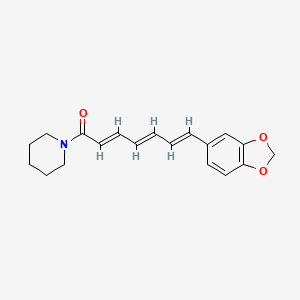
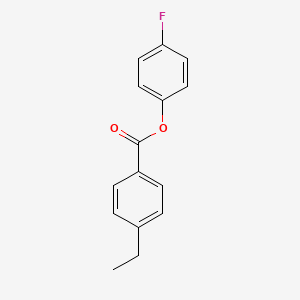
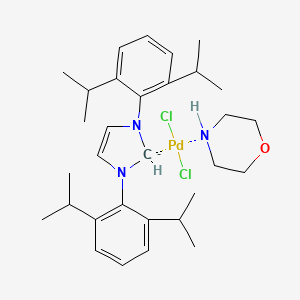
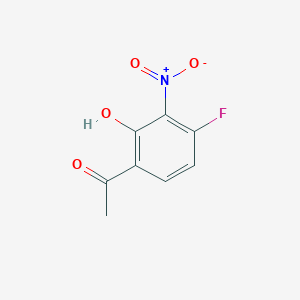
![5-ethyl-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14080582.png)
